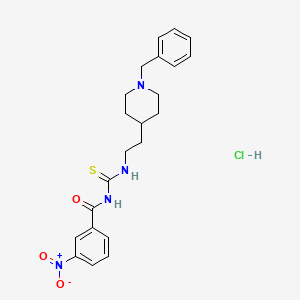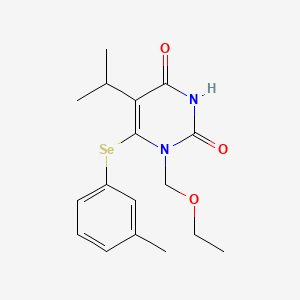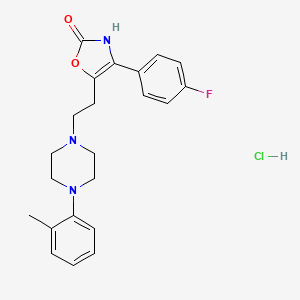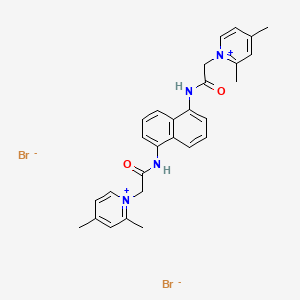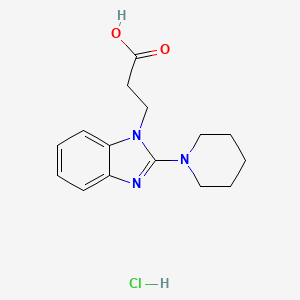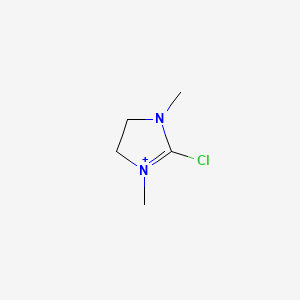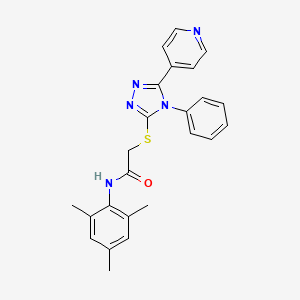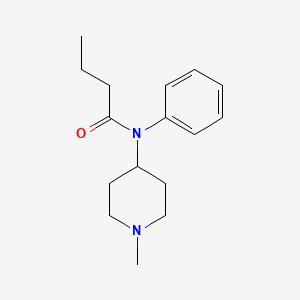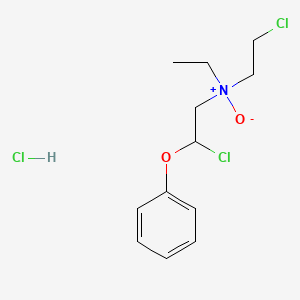
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is a chemical compound that belongs to the class of amine oxides It is characterized by the presence of two chlorine atoms, a phenoxy group, and a triethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride typically involves the reaction of 2,2’-Dichloro-2-phenoxytriethylamine with an oxidizing agent to form the N-oxide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The resulting N-oxide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the parent amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state amine oxides.
Reduction: 2,2’-Dichloro-2-phenoxytriethylamine.
Substitution: Derivatives with substituted groups replacing the chlorine atoms.
Scientific Research Applications
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride involves its interaction with cellular components. The compound can act as an oxidizing agent, leading to the disruption of cellular processes. It may target specific enzymes or proteins, altering their function and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dichloro-2-phenoxytriethylamine: The parent amine without the N-oxide group.
2,2’-Dichloro-2-phenoxytriethylamine N-oxide: The N-oxide form without the hydrochloride salt.
Phenoxytriethylamine derivatives: Compounds with similar structures but different substituents.
Uniqueness
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is unique due to the presence of both the N-oxide and hydrochloride groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
102433-89-6 |
|---|---|
Molecular Formula |
C12H18Cl3NO2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-ethyl-2-phenoxyethanamine oxide;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-2-15(16,9-8-13)10-12(14)17-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
InChI Key |
ARLDKQORFHHAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CCCl)(CC(OC1=CC=CC=C1)Cl)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


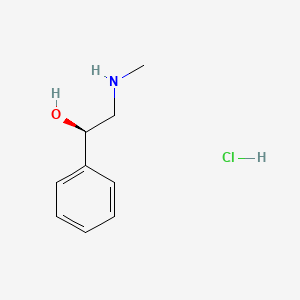
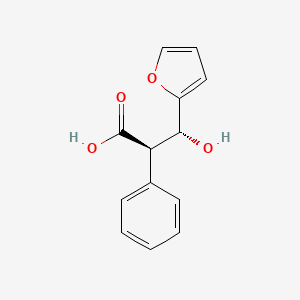
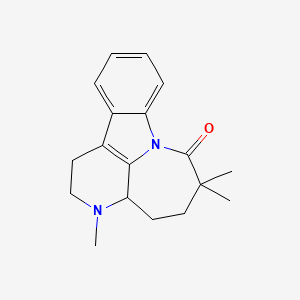
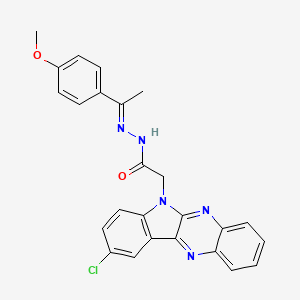
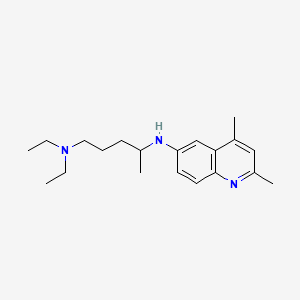
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
